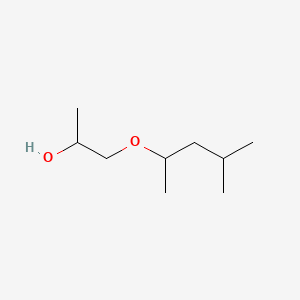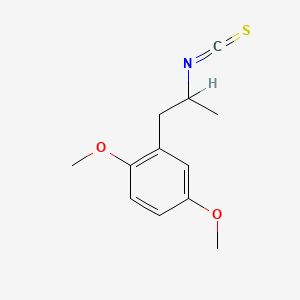
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with two methoxy groups (-OCH3) and a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene can be achieved through several methods:
From Amines and Phenyl Isothiocyanate: One efficient method involves the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent.
From Amines and Thiophosgene: Another method involves the reaction of amines with thiophosgene.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. The replacement reaction of phenyl isothiocyanate with amines is preferred due to its low toxicity, safety, and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield thiourea derivatives.
Scientific Research Applications
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anti-malarial activity, where it targets cysteine proteases in the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
Methyl Eugenol Isothiocyanate: Similar in structure, with an isothiocyanate group attached to a methoxy-substituted benzene ring.
Cinnamaldehyde Isothiocyanate: Another related compound with an isothiocyanate group attached to a cinnamaldehyde structure.
Uniqueness
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a propyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
35424-99-8 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(2-isothiocyanatopropyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H15NO2S/c1-9(13-8-16)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6H2,1-3H3 |
InChI Key |
QKRWCVGUTUWPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


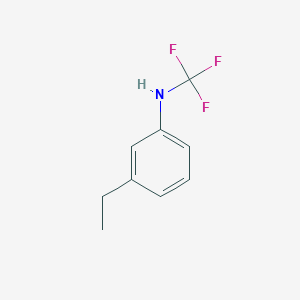

![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)


![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
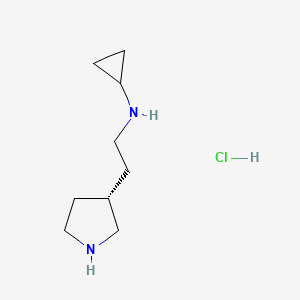
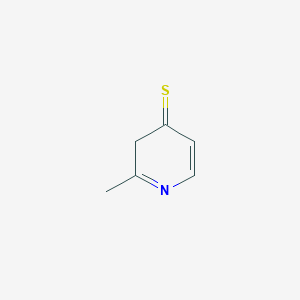
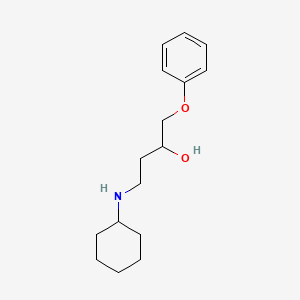
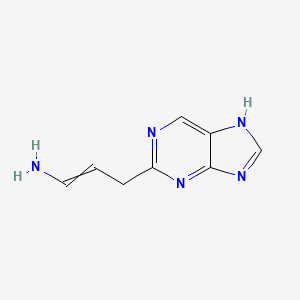
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
